Ethyl 3-chloro-2,2-dimethylpropanoate
CAS No.: 106315-37-1
VCID: VC0010351
Molecular Formula: C7H13ClO2
Molecular Weight: 164.63 g/mol
* For research use only. Not for human or veterinary use.

Description | Ethyl 3-chloro-2,2-dimethylpropanoate is a chemical compound with the molecular formula and a molecular weight of approximately 164.63 g/mol . It typically appears as a colorless liquid. The compound is primarily used as an intermediate in organic synthesis for pharmaceuticals and agrochemicals due to its versatile reactivity and functional groups. The synthesis of ethyl 3-chloro-2,2-dimethylpropanoate usually involves the esterification of 3-chloro-2,2-dimethylpropanoic acid with ethanol, often requiring an acid catalyst like sulfuric acid under reflux conditions to ensure complete conversion. In industrial settings, continuous flow reactors are used to optimize yield and efficiency. It has a boiling point of 183.5°C at 760mmHg . Researchers evaluate its thermodynamic properties, such as enthalpy, entropy, and heat capacity, using data analysis tools like the NIST ThermoData Engine. Structurally similar compounds include methyl 3-chloro-2,2-dimethylpropanoate, which has a methyl group instead of an ethyl group, leading to different solubility and reactivity. Ethyl 3-bromo-2,2-dimethylpropanoate has a bromine substituent and is more reactive than its chloro counterpart, while ethyl 3-fluoro-2,2-dimethylpropanoate has a fluorine substituent, resulting in varying pharmacokinetics. The chlorine atom in ethyl 3-chloro-2,2-dimethylpropanoate provides a balance between reactivity and stability, making it a preferred intermediate in various synthetic processes. |
---|---|
CAS No. | 106315-37-1 |
Product Name | Ethyl 3-chloro-2,2-dimethylpropanoate |
Molecular Formula | C7H13ClO2 |
Molecular Weight | 164.63 g/mol |
IUPAC Name | ethyl 3-chloro-2,2-dimethylpropanoate |
Standard InChI | InChI=1S/C7H13ClO2/c1-4-10-6(9)7(2,3)5-8/h4-5H2,1-3H3 |
Standard InChIKey | NEVHNBRNUWSFSB-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C)(C)CCl |
Canonical SMILES | CCOC(=O)C(C)(C)CCl |
PubChem Compound | 287572 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume